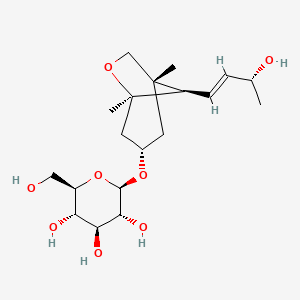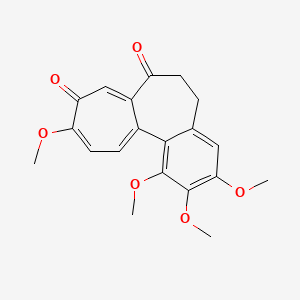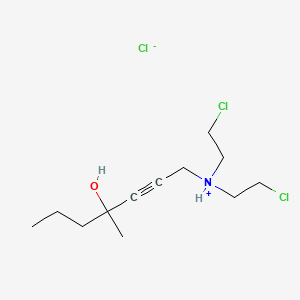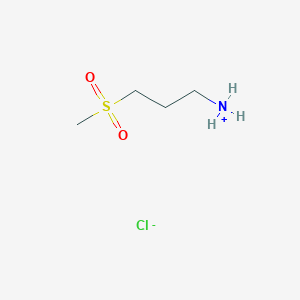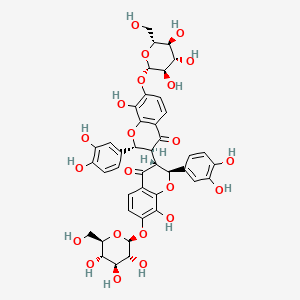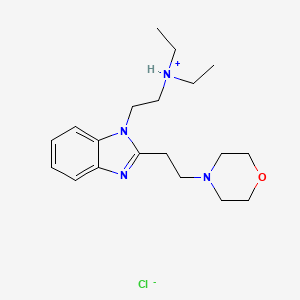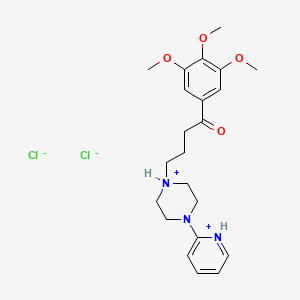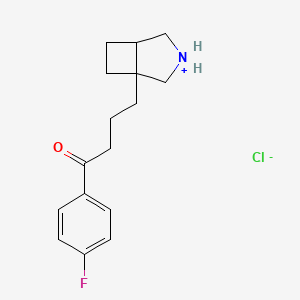
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azoniabicyclo[320]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride is a synthetic organic compound that features a unique bicyclic structure combined with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure.
Reduction: Reduction reactions can be used to modify the ketone group in the compound.
Substitution: The fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives of the bicyclic structure.
Reduction Products: Alcohols or other reduced forms of the ketone group.
Substitution Products: Functionalized derivatives with various substituents on the fluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Biochemical Studies: The compound can be used to study biochemical pathways and interactions due to its structural features.
Medicine
Drug Development:
Industry
Polymer Science: The compound can be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-phenylbutan-1-onechloride: Similar structure but without the fluorine atom.
4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-chlorophenyl)butan-1-onechloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
15997-79-2 |
|---|---|
Molecular Formula |
C16H21ClFNO |
Molecular Weight |
297.79 g/mol |
IUPAC Name |
4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H |
InChI Key |
NTXDDWTVOSOTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
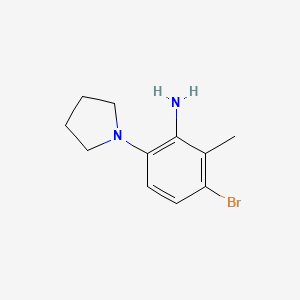
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
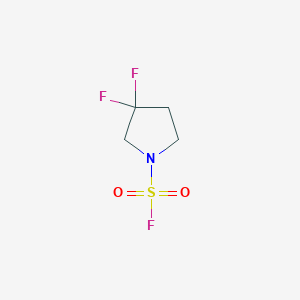

![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
